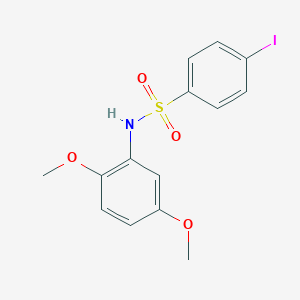![molecular formula C12H12Cl2OS B285969 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one](/img/structure/B285969.png)
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, also known as DCTH, is a synthetic compound that has been widely used in scientific research due to its unique structural properties and potential therapeutic applications.
作用机制
The mechanism of action of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to modulate the activity of various growth factors and cytokines that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune system function. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and apoptosis in cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells. Finally, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to modulate the activity of immune system cells, such as T cells and natural killer cells, which can help to enhance the body's natural defenses against cancer.
实验室实验的优点和局限性
One of the main advantages of using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in large-scale experiments. However, there are also some limitations to using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have some toxicity in animal studies, which may limit its use in certain types of experiments.
未来方向
There are a number of future directions for research on 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, including the development of more potent and selective analogs, the exploration of new therapeutic applications, and the elucidation of its mechanism of action. In addition, there is a need for more comprehensive studies on the safety and toxicity of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, particularly in animal models. Finally, the development of new methods for delivering 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one to cancer cells, such as targeted nanoparticles or conjugates, may help to enhance its therapeutic efficacy and reduce its toxicity.
合成方法
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one can be synthesized through a multistep process that involves the reaction of 2-chlorothiophene with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in high yield and purity.
科学研究应用
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
分子式 |
C12H12Cl2OS |
|---|---|
分子量 |
275.2 g/mol |
IUPAC 名称 |
1,3-dichlorospiro[6H-cyclopenta[c]thiophene-5,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C12H12Cl2OS/c13-10-7-6-12(4-2-1-3-5-12)9(15)8(7)11(14)16-10/h1-6H2 |
InChI 键 |
GGFWOBOORZYDGH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
规范 SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



